molecular formula C13H12N2O3S B3242982 {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 154086-24-5

{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B3242982
CAS No.: 154086-24-5
M. Wt: 276.31 g/mol
InChI Key: MMUUNIFRSGYHCM-UHFFFAOYSA-N
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Description

{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of phenylacetic acid with thiazole derivatives. One common method is the condensation of phenylacetic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or the phenylacetyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the phenylacetyl group or other substituents on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, reduced phenylacetyl derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and medicinal chemistry research.

Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. It is explored as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.

Industry: The compound finds applications in the development of new materials with advanced properties. It is used in the synthesis of polymers, dyes, and other materials with specific functionalities.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    2-Phenylthiazole: Another thiazole derivative with a phenyl group, used in medicinal chemistry.

    Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group, used in organic synthesis.

Uniqueness: {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the phenylacetyl group and the thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11(6-9-4-2-1-3-5-9)15-13-14-10(8-19-13)7-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUUNIFRSGYHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid

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